

A Technical Guide to the Characterization of 2,3-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dimethoxyphenylboronic acid*

Cat. No.: *B1312058*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyphenylboronic acid (DMBA) is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The precise characterization of DMBA is paramount to ensure its purity, identity, and suitability for these sensitive applications. This technical guide provides an in-depth overview of the key analytical techniques employed in the characterization of **2,3-Dimethoxyphenylboronic acid**, complete with detailed experimental protocols and a summary of relevant data.

Physicochemical Properties

A foundational aspect of characterization involves the determination of fundamental physicochemical properties. These constants serve as initial indicators of sample purity and identity.

Property	Value	Reference
CAS Number	40972-86-9	[1] [2]
Molecular Formula	C ₈ H ₁₁ BO ₄	[1] [2]
Molecular Weight	181.98 g/mol	[1] [2]
Melting Point	67-71 °C	[1] [2]
Appearance	White to off-white crystalline solid	

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in **2,3-Dimethoxyphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of DMBA.

Quantitative Data

Specific experimental ¹H and ¹³C NMR data for **2,3-Dimethoxyphenylboronic acid** were not available in the searched resources. The following data for a related isomer, 3,4-Dimethoxyphenylboronic acid, is provided for representative purposes.

¹H NMR (400 MHz, DMSO-d₆) of 3,4-Dimethoxyphenylboronic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.80	s	2H	$\text{B}(\text{OH})_2$
7.35	d, $J=8.0$ Hz	1H	Ar-H
7.30	s	1H	Ar-H
6.90	d, $J=8.0$ Hz	1H	Ar-H
3.78	s	3H	OCH_3
3.75	s	3H	OCH_3

^{13}C NMR (101 MHz, DMSO-d₆) of 3,4-Dimethoxyphenylboronic acid

Chemical Shift (δ) ppm	Assignment
150.5	Ar-C
148.0	Ar-C
123.0	Ar-C
115.0	Ar-C
111.5	Ar-C
55.5	OCH_3
55.4	OCH_3

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Quantitative Data

A specific mass spectrum for **2,3-Dimethoxyphenylboronic acid** was not found in the searched literature. The expected molecular ion peaks are presented below.

m/z	Ion
182.07	[M] ⁺
183.08	[M+H] ⁺
205.06	[M+Na] ⁺

Expected Fragmentation: Phenylboronic acids can undergo fragmentation through the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. A study has been conducted on the conformational and FTIR analysis of **2,3-dimethoxyphenylboronic acid**.

Quantitative Data

Wavenumber (cm ⁻¹)	Assignment
~3300 (broad)	O-H stretch (from B(OH) ₂)
~3000	Aromatic C-H stretch
~2950, ~2850	Aliphatic C-H stretch (from OCH ₃)
~1600, ~1480	Aromatic C=C stretch
~1350	B-O stretch
~1250	Asymmetric C-O-C stretch (aryl ether)
~1020	Symmetric C-O-C stretch (aryl ether)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-Dimethoxyphenylboronic acid** in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Nuclei to be observed: ¹H and ¹³C.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
 - Process the spectrum similarly to the ¹H spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of **2,3-Dimethoxyphenylboronic acid** (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
- Ionization Mode: Positive or negative ion mode.
- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
 - Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the molecular ion.
 - Acquire the full scan mass spectrum.
 - If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

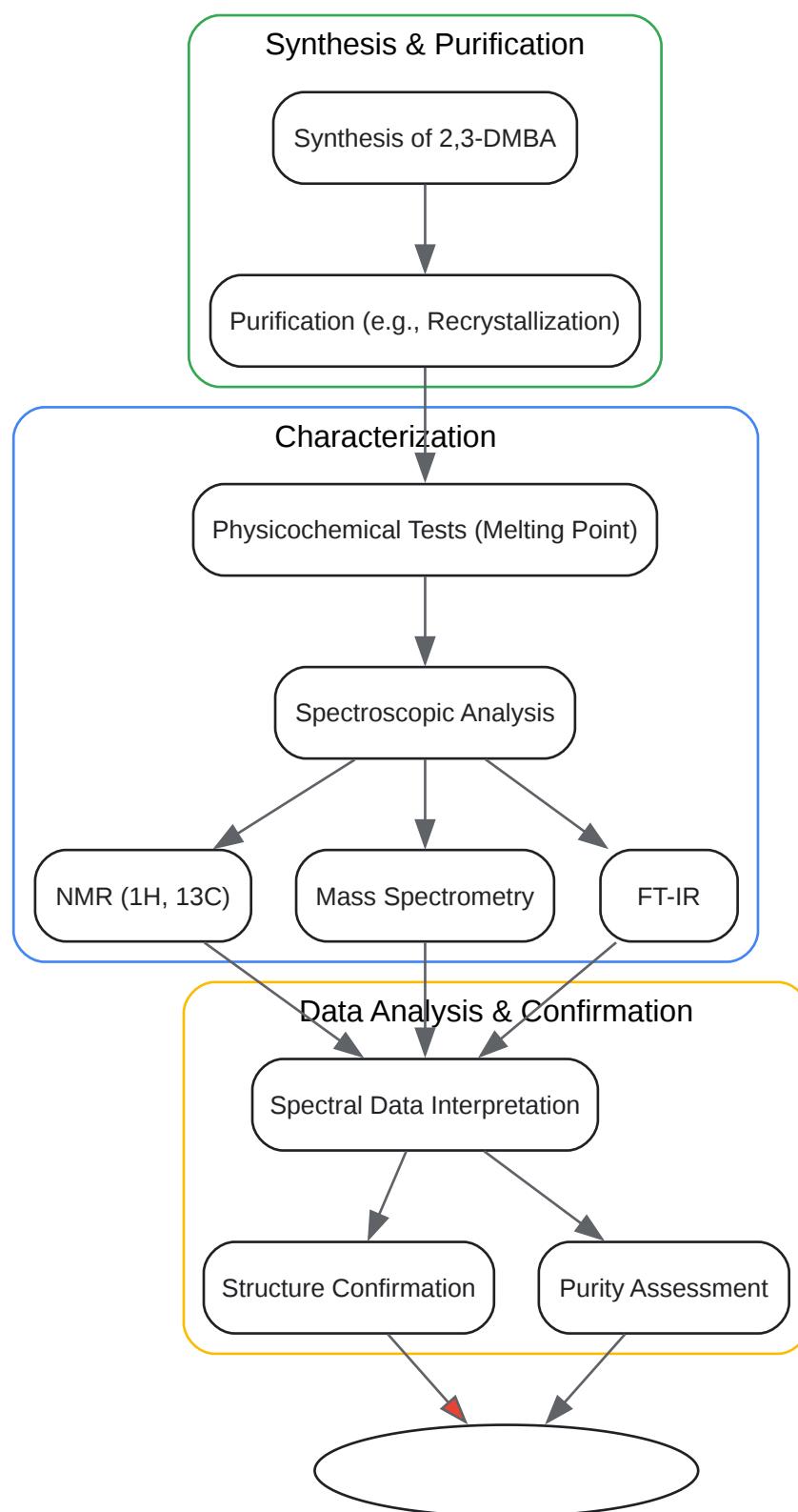
- Sample Preparation: Place a small amount of the solid **2,3-Dimethoxyphenylboronic acid** powder directly onto the ATR crystal.
- Instrument Setup:
 - Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory.
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.

- Apply the sample to the crystal and ensure good contact using the pressure arm.
- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Visualizations

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like **2,3-Dimethoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-二甲氧基苯硼酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,3-Dimethoxyphenylboronic acid 97 40972-86-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Characterization of 2,3-Dimethoxyphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312058#characterization-techniques-for-2-3-dimethoxyphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com